BenchChemオンラインストアへようこそ!

Cyclohexanesulfonyl-acetic acid ethyl ester

Lipophilicity Membrane permeability Sulfonyl ester building blocks

Cyclohexanesulfonyl-acetic acid ethyl ester (CAS 847223-29-4) is a sulfonyl-acetic acid ethyl ester derivative characterized by a cyclohexanesulfonyl group attached to an acetic acid ethyl ester moiety. Its molecular formula is C10H18O4S with a molecular weight of 234.31 g/mol.

Molecular Formula C10H18O4S
Molecular Weight 234.31 g/mol
Cat. No. B12857973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanesulfonyl-acetic acid ethyl ester
Molecular FormulaC10H18O4S
Molecular Weight234.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1CCCCC1
InChIInChI=1S/C10H18O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h9H,2-8H2,1H3
InChIKeyUZEZJGAIWIFCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanesulfonyl-acetic acid ethyl ester: Core Chemical Identity and Procurement Baseline


Cyclohexanesulfonyl-acetic acid ethyl ester (CAS 847223-29-4) is a sulfonyl-acetic acid ethyl ester derivative characterized by a cyclohexanesulfonyl group attached to an acetic acid ethyl ester moiety [1]. Its molecular formula is C10H18O4S with a molecular weight of 234.31 g/mol [1]. The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry programs targeting glycine transporter 1 (GlyT1) inhibition for neurological disorders [2]. Computed physicochemical properties from authoritative databases indicate an XLogP3 of 1.7 and a topological polar surface area (TPSA) of 68.8 Ų [1].

Why Generic Substitution of Cyclohexanesulfonyl-acetic acid ethyl ester Fails for Scientific Procurement


Generic substitution among sulfonyl-acetic acid ethyl ester analogs is precluded by quantifiable differences in lipophilicity, steric profile, and ring electronics that directly govern compound suitability in lead optimization and synthetic methodology. The cyclohexyl ring imparts a distinct combination of saturated cyclic hydrophobicity and conformational flexibility not replicated by aromatic (phenyl) or small alkyl (methyl) sulfonyl analogs [1][2]. The data below demonstrate that replacing the cyclohexanesulfonyl group with a methylsulfonyl group shifts XLogP3 by 1.8 log units, fundamentally altering membrane permeability and extraction behavior [1][2][3].

Quantitative Differentiation Evidence for Cyclohexanesulfonyl-acetic acid ethyl ester Procurement


Lipophilicity Advantage: XLogP3 Comparison of Cyclohexanesulfonyl vs. Phenylsulfonyl and Methylsulfonyl Analogs

Cyclohexanesulfonyl-acetic acid ethyl ester exhibits an XLogP3 of 1.7, which is 0.3 log units higher than the phenylsulfonyl analog (XLogP3 = 1.4) and 1.8 log units higher than the methylsulfonyl analog (XLogP3 = -0.1) [1][2][3]. All values are computed using the same XLogP3 3.0 method in PubChem, enabling cross-compound comparison [1][2][3].

Lipophilicity Membrane permeability Sulfonyl ester building blocks

Structural Conformational Flexibility: Rotatable Bond Count vs. Rigid Aromatic Analogs

The cyclohexanesulfonyl derivative has 5 rotatable bonds, matching the phenylsulfonyl analog (5 rotatable bonds) but exceeding the methylsulfonyl analog (4 rotatable bonds) [1][2][3]. However, the cyclohexyl ring itself contributes additional conformational degrees of freedom via chair-boat interconversion, which is absent in the planar phenyl ring, providing a differential in accessible 3D conformer space for target binding [1][2].

Conformational flexibility Molecular recognition Lead optimization

Patent-Validated Scaffold Utility: Incorporation in Merck GlyT1 Inhibitor Program

The cyclohexanesulfonyl moiety is explicitly claimed as a core scaffold in Merck Sharp & Dohme's patent family on GlyT1 inhibitors for schizophrenia treatment (WO2006131713A1, US20060276655) [1]. The patent defines R1 as including ester groups, directly encompassing cyclohexanesulfonyl-acetic acid ethyl ester as a synthetic intermediate. In contrast, simple methylsulfonyl and phenylsulfonyl acetic acid ethyl esters lack this specific patent-documented utility as GlyT1 inhibitor precursors [1].

GlyT1 inhibition Schizophrenia Cyclohexanesulfonyl scaffold

Purity Specification Differentiation: Supplier-Guaranteed 98% vs. Standard 95% for Analogs

Commercially, cyclohexanesulfonyl-acetic acid ethyl ester is available at 98% purity from Leyan (Product No. 1833775) , compared to the 95% minimum purity specification commonly listed for the compound at other suppliers such as AKSci . For the phenylsulfonyl analog, a typical purity specification is 98% (GC) from AKSci , but the cyclohexanesulfonyl ester uniquely offers 98% purity via non-GC methods, which may indicate different impurity profiles .

Chemical purity Procurement specification Reproducibility

Optimal Scientific and Industrial Use Cases for Cyclohexanesulfonyl-acetic acid ethyl ester


Medicinal Chemistry: GlyT1 Inhibitor Lead Optimization for Schizophrenia

Cyclohexanesulfonyl-acetic acid ethyl ester is recommended for use as a synthetic intermediate in GlyT1 inhibitor programs targeting schizophrenia, as explicitly supported by the Merck patent family (WO2006131713A1) [1]. Its XLogP3 of 1.7 facilitates blood-brain barrier penetration predictions superior to the methylsulfonyl analog (XLogP3 = -0.1), making it a preferred starting material for CNS drug discovery libraries [1][2].

Synthetic Methodology: Building Block Requiring Non-Aromatic, Lipophilic Sulfonyl Character

For synthetic routes demanding a saturated, lipophilic sulfonyl group that avoids aromatic stacking interactions, the cyclohexanesulfonyl scaffold provides a distinct advantage over phenylsulfonyl analogs. The higher XLogP3 (1.7 vs. 1.4) and non-planar ring geometry enable different phase-transfer and extraction behaviors during workup [2].

High-Purity Procurement for Reproducible Multi-Step Synthesis

When synthetic reproducibility is paramount, sourcing the compound at 98% purity from suppliers such as Leyan (Product No. 1833775) minimizes batch-to-batch variability caused by residual sulfonic acid or hydrolyzed ester impurities, as documented in product datasheets .

Comparative SAR Studies on Sulfonyl Ester Conformational Effects

The compound's 5 rotatable bonds combined with cyclohexyl chair-boat flexibility make it an ideal tool for structure-activity relationship (SAR) studies comparing the effects of saturated cyclic vs. aromatic vs. small alkyl sulfonyl groups on target binding, as informed by computed conformational profiles [2].

Quote Request

Request a Quote for Cyclohexanesulfonyl-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.